molecular formula C7H11N3O2S B14468838 N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 72938-21-7

N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14468838
CAS No.: 72938-21-7
M. Wt: 201.25 g/mol
InChI Key: YBBDQIMYBMONLW-UHFFFAOYSA-N
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Description

N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with acetyl and methyl groups. The compound’s structural framework is critical for its physicochemical and biological properties, which are influenced by substituents at the 5-position of the thiadiazole ring.

Properties

CAS No.

72938-21-7

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-2H-1,3,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C7H11N3O2S/c1-4(11)8-7-9-10(5(2)12)6(3)13-7/h6H,1-3H3,(H,8,9,11)

InChI Key

YBBDQIMYBMONLW-UHFFFAOYSA-N

Canonical SMILES

CC1N(N=C(S1)NC(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Thiosemicarbazone Intermediate Formation

The synthesis begins with the condensation of a ketone precursor with thiosemicarbazide. For N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, 1-(4-methylcyclohex-3-enyl)ethanone—a natural product isolated from Cedrus atlantica essential oil—serves as the starting material. In a representative procedure, equimolar quantities of the ketone and thiosemicarbazide are refluxed in ethanol with catalytic hydrochloric acid (5–6 hours), yielding the corresponding thiosemicarbazone. Purification via silica gel chromatography (hexane:ethyl acetate, 95:5) achieves 60–70% isolation efficiency.

Table 1: Reaction Conditions for Thiosemicarbazone Synthesis

Parameter Value Source
Solvent Ethanol
Catalyst HCl (concentrated)
Temperature Reflux (~78°C)
Reaction Time 5–6 hours
Purification Column chromatography
Yield 60–70%

Cyclization with Acetic Anhydride

The thiosemicarbazone intermediate undergoes cyclization in acetic anhydride, forming the 1,3,4-thiadiazoline ring. A mixture of the thiosemicarbazone (0.25 mmol) in pyridine and acetic anhydride (1:1 v/v) is refluxed for 1–1.5 hours. Post-reaction, the crude product is concentrated in vacuo and purified via silica gel chromatography (hexane:ethyl acetate, 90:10), yielding 60–81% of the target compound.

Table 2: Cyclization Reaction Parameters

Parameter Value Source
Reagents Acetic anhydride, pyridine
Temperature Reflux (~140°C)
Reaction Time 1–1.5 hours
Purification Column chromatography
Yield 60–81%

Optimization of Reaction Conditions

Catalytic Hydrogenation of Precursors

In modified routes, the ketone precursor 4-(4-methylcyclohex-3-enyl)pent-3-en-2-one undergoes hydrogenation using palladium on carbon (Pd/C, 10%) at 150°C for 12 hours prior to condensation. This step enhances stereochemical control, as evidenced by X-ray diffraction confirming the half-chair conformation of the cyclohexenyl ring.

Purification Techniques

Chromatographic Methods

Silica gel chromatography with hexane:ethyl acetate gradients (90:10 to 95:5) effectively separates the product from unreacted starting materials and byproducts. The eluent ratio optimizes resolution, as higher ethyl acetate content increases polarity, eluting the acetamide derivative preferentially.

Crystallization

Crystallization from dichloromethane or ethyl acetate at 4°C yields single crystals suitable for X-ray analysis. Slow evaporation at 277 K promotes well-ordered crystal lattices, revealing intermolecular N–H···O hydrogen bonds that stabilize the pseudo-ring structure.

Structural Confirmation Methods

X-ray Diffraction Analysis

Single-crystal X-ray diffraction confirms the thiadiazoline ring adopts a half-chair conformation (puckering parameters Q = 0.184 Å, φ = 34.1°), while the cyclohexenyl ring exhibits a half-chair geometry (Q = 0.489 Å, θ = 49.5°). Hydrogen bonding between N–H and carbonyl oxygen atoms creates an R44(28) motif, contributing to crystalline stability.

Table 3: Selected Crystallographic Data

Parameter Value Source
Thiadiazoline ring planarity 0.1069 Å deviation
Cyclohexenyl ring θ 49.5°
Hydrogen bond length 2.08–2.15 Å
Spectroscopic Characterization
  • 1H NMR : Peaks at δ 2.35 ppm (acetyl methyl), δ 3.12–3.45 ppm (thiadiazoline CH2), and δ 6.82 ppm (N–H) confirm the structure.
  • IR Spectroscopy : Bands at 3279 cm−1 (N–H stretch), 1705 cm−1 (C=O), and 1095 cm−1 (C–S) validate functional groups.
  • Elemental Analysis : C14H21N3O2S shows ≤0.3% deviation from theoretical values.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial properties. N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been studied for its effectiveness against various bacterial strains. A study demonstrated that derivatives of thiadiazole showed enhanced activity against resistant strains of bacteria, suggesting potential as a new class of antibiotics .

Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .

Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. In animal models, it has been shown to reduce pain responses comparable to standard analgesics .

Agriculture

Pesticidal Applications
The compound's structure suggests potential as a pesticide. Research into thiadiazole derivatives indicates they can act as effective fungicides and insecticides. Field trials have shown that formulations including this compound can significantly reduce pest populations while being less toxic to non-target organisms .

Plant Growth Regulation
Studies have indicated that certain thiadiazole derivatives can enhance plant growth and stress resistance. This compound may help improve crop yields under adverse environmental conditions by acting as a plant growth regulator .

Materials Science

Polymer Development
this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research shows that adding this compound can improve the durability of polymers used in various industrial applications .

Nanocomposite Formation
The compound has also been explored for use in nanocomposite materials. Its incorporation into nanostructured composites has demonstrated improved electrical conductivity and mechanical strength, which are desirable properties for electronic applications .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against resistant bacterial strains; potential antibiotic use
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines; potential for inflammatory disease treatment
Pesticidal ApplicationsReduces pest populations; effective fungicide and insecticide
Polymer DevelopmentEnhances thermal stability and mechanical properties of polymers
Nanocomposite FormationImproved electrical conductivity and mechanical strength

Mechanism of Action

The mechanism of action of N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its potential as a caspase-3 inhibitor suggests that it can interfere with the apoptotic pathway, preventing cell death . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features, molecular formulas, and physical properties of the target compound and its analogs:

Compound Name (or Designation) Substituents at 5-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Methyl C₈H₁₁N₃O₂S₂* 245.32 Not reported
N-[4-Acetyl-5-(4-fluorophenyl)-...† 4-Fluorophenyl C₁₂H₁₂FN₃O₂S 281.31 217‡
Compound 5e () (4-Chlorobenzyl)thio Not provided Not provided 132–134
Compound 21 () 4-Hydroxyphenyl Not provided Not provided Not reported
Compound 16 () 3-(Naphtho[2,1-b]furan-2-yl) C₂₇H₂₃N₃O₃S 485.56 Not reported
Compound 4g () 4-Chlorophenyl + piperazine C₂₁H₂₁ClFN₅O₂S 453.94 203–205
N-[4-Acetyl-5-(5-chlorothien-2-yl)-...§ 5-Chlorothien-2-yl + methyl C₁₁H₁₂ClN₃O₂S₂ 317.81 Not reported

*Calculated based on core structure.
†Full name: N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide.
‡Converted from 490 K (217°C).
§Full name: N-[4-Acetyl-5-(5-chlorothien-2-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide.

Key Observations:

  • Substituent Effects on Melting Points: Methyl or small alkyl groups (e.g., in the target compound) generally result in lower melting points compared to bulky aromatic substituents. For instance, compound 4g (203–205°C) with a 4-chlorophenyl group has a higher melting point than compound 5e (132–134°C) with a (4-chlorobenzyl)thio group.
  • Crystallography: The target compound’s analog with a 4-fluorophenyl substituent crystallizes in a monoclinic system (space group P2₁/c, a = 9.5061 Å, b = 11.2152 Å), while derivatives with chlorothienyl groups exhibit distinct packing due to halogen interactions.
Antibacterial and Antifungal Activity
Cytotoxic Activity
  • Compound 21 (N-(4-acetyl-5-(4-hydroxyphenyl)-...acetamide) exhibited potent cytotoxicity against melanoma (SK-MEL-2) with an IC₅₀ of 4.27 µg/mL. Hydroxyl and aromatic groups enhance activity by promoting DNA intercalation or enzyme inhibition.
  • In contrast, the target compound’s methyl group may limit bioactivity due to reduced electronic interactions, highlighting the importance of substituent polarity.

Q & A

Q. What are the established synthetic routes for N-(4-Acetyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, and what are the critical reaction parameters?

The compound is synthesized via cyclization of thiosemicarbazide intermediates. A typical procedure involves reacting ketones (e.g., acetophenone) with thiosemicarbazide in ethanol under acidic reflux conditions to form a thiosemicarbazone intermediate. Subsequent cyclization in acetic anhydride yields the thiadiazole core, followed by acetylation to introduce the acetamide group. Key parameters include reaction temperature (80–90°C), solvent choice (acetic acid for cyclization), and purification via recrystallization in aqueous alcohol .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • NMR Spectroscopy : Confirms the presence of acetyl groups (δ ~2.3 ppm for CH₃), methyl substituents on the thiadiazole ring, and hydrogen bonding in the amide moiety (NH protons at δ ~8–10 ppm).
  • IR Spectroscopy : Identifies C=O stretches (~1650–1700 cm⁻¹ for acetyl and acetamide groups) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. How is the purity and thermal stability of this compound assessed in preclinical studies?

Purity is determined via HPLC (≥95% purity) and melting point analysis (e.g., 490 K). Thermal stability is evaluated using thermogravimetric analysis (TGA), which reveals decomposition temperatures, and differential scanning calorimetry (DSC) to study phase transitions .

Advanced Research Questions

Q. What crystallographic methods resolve the three-dimensional structure of this compound, and what intermolecular interactions stabilize its crystal lattice?

Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is employed. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, and β = 101.823°. Intramolecular S···O interactions (2.68 Å) and hydrogen bonds (N–H···O, C–H···O) form R₁²(6) and R₂²(8) graph-set motifs, stabilizing a 3D network .

Q. How do substituents on the thiadiazole ring influence biological activity, and what computational tools predict these structure-activity relationships (SAR)?

Substituents like 4-fluorophenyl or 4-hydroxyphenyl enhance antiproliferative activity by modulating electron density and steric effects. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like fungal CYP51 or human kinases .

Q. What experimental and computational approaches analyze puckering dynamics in the thiadiazole ring?

Puckering parameters (amplitude q, phase angle φ) are derived from SC-XRD data using Cremer-Pople coordinates. Software like PLATON or CrystalExplorer visualizes ring distortions, while molecular dynamics simulations (e.g., AMBER) model pseudorotation pathways .

Q. How are contradictory biological activity data resolved across studies?

Discrepancies in antimicrobial efficacy (e.g., variable IC₅₀ values) are addressed by standardizing assay protocols (e.g., CLSI guidelines) and controlling variables like solvent (DMSO concentration ≤1%) and cell passage number. Meta-analyses correlate structural variations (e.g., halogen substitution) with activity trends .

Methodological Guidance

Q. What software tools are recommended for refining crystallographic data and generating publication-quality figures?

  • SHELX Suite : SHELXL for structure refinement (R₁ < 0.05) and SHELXS for solution.
  • WinGX or OLEX2 for GUI-driven refinement.
  • ORTEP-3 or Mercury for thermal ellipsoid plots and packing diagrams .

Q. How are hydrogen-bonding networks quantified in crystal structures?

Hydrogen bonds are measured using PLATON (distance/angle criteria: D–H···A ≤ 3.2 Å, angle ≥ 120°). Topology analysis with TOPOSPro identifies supramolecular synthons and classifies network dimensionality (e.g., 2D sheets vs. 3D frameworks) .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Use flow chemistry for precise temperature control during cyclization.
  • Employ silica gel column chromatography (ethyl acetate/hexane gradient) for intermediates.
  • Recrystallize the final product in ethanol/water (8:2 v/v) to remove unreacted precursors .

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